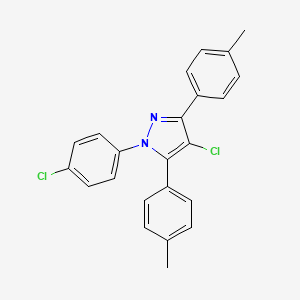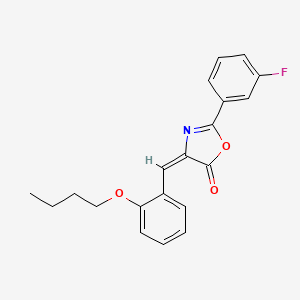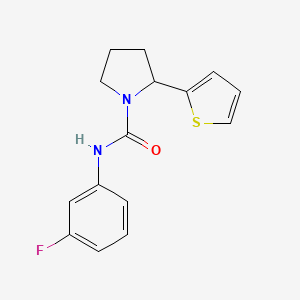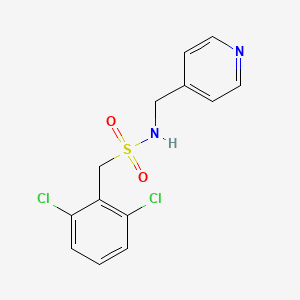![molecular formula C22H18ClNO6S B4752347 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate](/img/structure/B4752347.png)
4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate
Descripción general
Descripción
4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate, also known as CP-690,550, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to a class of drugs called Janus kinase inhibitors, which are known for their ability to modulate immune responses.
Mecanismo De Acción
4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate inhibits the activity of Janus kinases, which are involved in the signaling pathways of cytokines. Cytokines are signaling molecules that play a crucial role in the regulation of immune responses. By inhibiting the activity of Janus kinases, 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate can block the downstream signaling pathways of cytokines and reduce inflammation.
Biochemical and Physiological Effects:
4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate has been shown to reduce inflammation in various animal models of inflammatory diseases. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate can modulate the production of regulatory T cells, which play a crucial role in the regulation of immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been extensively characterized in terms of its chemical and physical properties. However, 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate has some limitations for lab experiments. It is a potent inhibitor of Janus kinases, which can make it difficult to interpret the results of experiments that involve the modulation of immune responses.
Direcciones Futuras
There are several future directions for the research on 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate. One potential direction is the development of more selective Janus kinase inhibitors that can target specific isoforms of Janus kinases. Another potential direction is the investigation of the role of 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate in the regulation of immune responses in various diseases, such as cancer and autoimmune diseases. Finally, the development of new formulations of 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate that can improve its pharmacokinetic properties and reduce its side effects is also a potential future direction.
Conclusion:
In conclusion, 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate is a synthetic compound that has been extensively researched for its potential therapeutic applications in various diseases. It is a potent inhibitor of Janus kinases, which can modulate immune responses and reduce inflammation. While there are some limitations to its use in lab experiments, 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate has several advantages, including its ease of synthesis and extensive characterization. There are several future directions for research on 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate, including the development of more selective Janus kinase inhibitors and the investigation of its role in various diseases.
Aplicaciones Científicas De Investigación
4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate has been extensively researched for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of Janus kinases, which are involved in the signaling pathways of cytokines. By inhibiting the activity of Janus kinases, 4-chlorophenyl 4-({[N-(phenylsulfonyl)glycyl]oxy}methyl)benzoate can modulate immune responses and reduce inflammation.
Propiedades
IUPAC Name |
(4-chlorophenyl) 4-[[2-(benzenesulfonamido)acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO6S/c23-18-10-12-19(13-11-18)30-22(26)17-8-6-16(7-9-17)15-29-21(25)14-24-31(27,28)20-4-2-1-3-5-20/h1-13,24H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWPZYYJYOWNCMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorophenyl) 4-[[2-(benzenesulfonamido)acetyl]oxymethyl]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4752270.png)
![N-{2-[5-(2-chlorophenyl)-2-furyl]-1-[(isopropylamino)carbonyl]vinyl}benzamide](/img/structure/B4752275.png)

![2,5-dimethyl-3-phenyl-6-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4752295.png)
![2-({[4-(4-fluorophenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4752308.png)


![4'-chloro-1,1''-dimethyl-1'-[(4-nitrophenyl)sulfonyl]-1H,1'H,1''H-4,3':5',4''-terpyrazole](/img/structure/B4752320.png)
![N-{2-[(5-bromo-2-furoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B4752328.png)
![N-(3-methoxyphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4752344.png)
![2-(4-chloro-5-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B4752348.png)
![2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-cyano-4-nitrophenyl)acetamide](/img/structure/B4752355.png)

